![molecular formula C16H19BrO2 B14392513 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene CAS No. 88519-63-5](/img/structure/B14392513.png)
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene is an organic compound characterized by the presence of a bromine atom, a benzene ring, and a peroxy group attached to a complex alkyne structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene typically involves multiple steps:
Formation of the Alkyne: The initial step involves the synthesis of the alkyne component, which can be achieved through the reaction of appropriate alkyl halides with acetylene derivatives under basic conditions.
Peroxidation: The alkyne is then subjected to peroxidation using hydrogen peroxide or organic peroxides in the presence of a catalyst to introduce the peroxy group.
Bromination: The final step involves the bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming epoxides or other oxygenated products.
Reduction: The compound can be reduced to remove the peroxy group, yielding the corresponding alcohol or alkane.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or organic peroxides in the presence of a catalyst.
Reduction: Metal hydrides (e.g., sodium borohydride) or catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or under acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene involves its interaction with molecular targets through its reactive peroxy and bromine groups. The peroxy group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. The bromine atom can participate in electrophilic aromatic substitution reactions, modifying the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)oxy]propan-2-yl}benzene: Similar structure but with an ether group instead of a peroxy group.
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)thio]propan-2-yl}benzene: Contains a thioether group instead of a peroxy group.
Uniqueness
1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene is unique due to its peroxy group, which imparts distinct reactivity and potential biological activity compared to its ether and thioether analogs. The presence of both a bromine atom and a peroxy group makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
88519-63-5 |
|---|---|
Molecular Formula |
C16H19BrO2 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
1-bromo-4-[2-(2-methylhex-5-en-3-yn-2-ylperoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C16H19BrO2/c1-6-7-12-15(2,3)18-19-16(4,5)13-8-10-14(17)11-9-13/h6,8-11H,1H2,2-5H3 |
InChI Key |
IIJRONMPDVLROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)OOC(C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
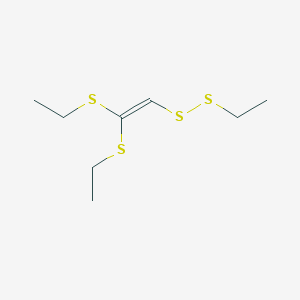
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

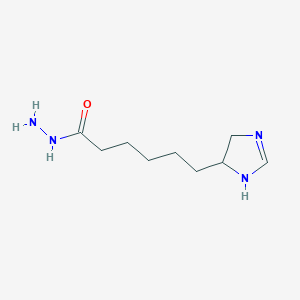

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
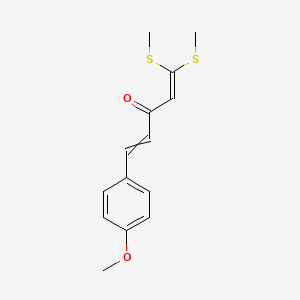
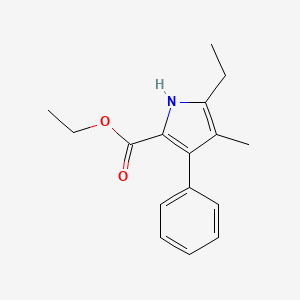
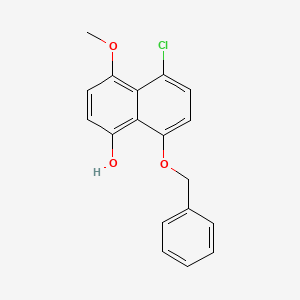
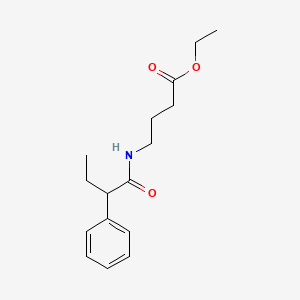
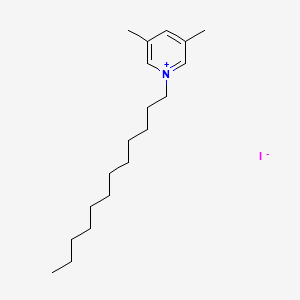
![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
